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Introduction
OICR-9429 is a first-in-class, potent, and selective small molecule antagonist of the protein-

protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage

Leukemia 1 (MLL1).[1] WDR5 is a critical component of the MLL1 histone methyltransferase

complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2]

Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute myeloid

leukemia (AML).[3][4] OICR-9429 competitively binds to the MLL1-binding pocket on WDR5,

thereby disrupting the MLL1 complex and inhibiting its methyltransferase activity.[1][3] This

application note provides detailed protocols for key in vitro assays to characterize the

biochemical and cellular activity of OICR-9429.

Mechanism of Action: Disrupting the WDR5-MLL1
Interaction
OICR-9429 functions by occupying the "WIN" (WDR5-interacting) site on the surface of WDR5,

a pocket that normally accommodates a specific arginine-containing motif from MLL1.[2] By

binding to this site with high affinity, OICR-9429 prevents the association of MLL1 with WDR5,

which is essential for the catalytic activity of the MLL1 complex. The disruption of this

interaction leads to a reduction in H3K4 methylation at target gene promoters, ultimately
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affecting gene expression and inhibiting the proliferation of cancer cells dependent on MLL1

activity.[3]
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Caption: Mechanism of OICR-9429 action.

Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for OICR-9429, demonstrating

its binding affinity for WDR5 and its cellular potency.

Table 1: Biochemical Binding Affinity of OICR-9429 to WDR5
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Assay Type Parameter Value (nM) Reference(s)

Isothermal Titration

Calorimetry (ITC)
KD 52 [5]

Surface Plasmon

Resonance (Biacore)
KD 24 - 51 [1][5]

Fluorescence

Polarization (FP)
Kdisp 64 [1][6]

Table 2: Cellular Activity of OICR-9429

Assay Type Cell Line(s) Parameter Value (µM) Reference(s)

Co-

Immunoprecipitat

ion

HEK293

IC50 (WDR5-

MLL1/RbBP5

disruption)

< 1 [1][5]

Cell Viability

(CellTiter-Glo)

Primary human

AML cells
EC50 (72h) ~5 [6]

Cell Viability

(MTT)

T24 (Bladder

Cancer)
IC50 (48h) 67.74 [7]

Cell Viability

(MTT)

UM-UC-3

(Bladder Cancer)
IC50 (48h) 70.41 [7]

Cell Viability
IMR32

(Neuroblastoma)
EC50 12.34 [8]

Cell Viability
LAN5

(Neuroblastoma)
EC50 14.89 [8]

Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based

on established methods and information from published studies on OICR-9429.

Fluorescence Polarization (FP) Competition Assay
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This assay is used to determine the ability of OICR-9429 to disrupt the interaction between

WDR5 and a fluorescently labeled peptide derived from the MLL1 WIN motif.
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Caption: Fluorescence Polarization Assay Workflow.
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Materials:

Recombinant human WDR5 protein

Fluorescently labeled MLL1 WIN-motif peptide (e.g., FITC-labeled)

OICR-9429

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

384-well, black, low-volume microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

Reagent Preparation:

Prepare a 2X working solution of WDR5 protein in Assay Buffer.

Prepare a 2X working solution of the fluorescently labeled MLL1 peptide in Assay Buffer.

Prepare a serial dilution of OICR-9429 in Assay Buffer containing a constant concentration

of DMSO (e.g., 1%).

Assay Plate Setup:

Add 10 µL of the 2X WDR5 solution to each well of the 384-well plate.

Add 10 µL of the 2X fluorescent peptide solution to each well.

Add 10 µL of the OICR-9429 serial dilution to the appropriate wells. For control wells, add

10 µL of Assay Buffer with DMSO.

Incubation:

Mix the plate gently on a plate shaker for 1 minute.

Incubate the plate at room temperature for 30 minutes, protected from light.
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Measurement:

Measure the fluorescence polarization on a compatible plate reader using appropriate

excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535

nm emission for FITC).

Data Analysis:

Plot the fluorescence polarization values against the logarithm of the OICR-9429

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculate the displacement constant (Kdisp) using the Cheng-Prusoff equation.

Cell Viability Assay (Luminescent)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to

measure the effect of OICR-9429 on the proliferation of AML cells.[6]

Materials:

Human AML cells (e.g., primary patient samples or cell lines like MV4-11)

Appropriate cell culture medium

OICR-9429

DMSO (vehicle control)

96-well, white, clear-bottom cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding:
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Harvest and count the AML cells.

Seed 20,000 viable cells per well in a 96-well plate in a final volume of 90 µL of culture

medium.[6]

Compound Treatment:

Prepare a serial dilution of OICR-9429 in culture medium. The final DMSO concentration

should be kept constant (e.g., 0.1%).

Add 10 µL of the compound dilutions to the respective wells. For control wells, add 10 µL

of medium with DMSO.

Incubation:

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

Assay Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Subtract the background luminescence (from wells with medium only).

Normalize the data to the vehicle-treated control wells (representing 100% viability).

Plot the percentage of cell viability against the logarithm of the OICR-9429 concentration

and fit the data to a dose-response curve to determine the EC50 value.
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Co-Immunoprecipitation (Co-IP) for WDR5 Interaction
Disruption
This assay is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and

other components of the MLL complex (e.g., MLL1, RbBP5) in a cellular context.

Materials:

HEK293T cells

Expression vector for FLAG-tagged WDR5

Transfection reagent

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-FLAG antibody or magnetic beads

Antibodies against MLL1 and RbBP5

Protein A/G magnetic beads

Wash buffer (e.g., TBS with 0.1% Tween-20)

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

SDS-PAGE and Western blotting reagents

Procedure:

Cell Culture and Transfection:

Culture HEK293T cells to ~80% confluency.

Transfect the cells with the FLAG-WDR5 expression vector using a suitable transfection

reagent.

Compound Treatment:
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24 hours post-transfection, treat the cells with increasing concentrations of OICR-9429 or

DMSO (vehicle control) for 12-24 hours.

Cell Lysis:

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Immunoprecipitation:

Incubate the cleared lysates with anti-FLAG antibody for 2-4 hours at 4°C with gentle

rotation.

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads 3-5 times with ice-cold wash buffer.

Elution and Western Blotting:

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-

PAGE sample buffer.

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against FLAG, MLL1, and RbBP5, followed

by appropriate HRP-conjugated secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Data Analysis:

Compare the amount of co-immunoprecipitated MLL1 and RbBP5 in the OICR-9429-

treated samples to the vehicle-treated control. A dose-dependent decrease in the MLL1
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and RbBP5 bands indicates disruption of the WDR5 interaction.

Selectivity and Specificity
OICR-9429 has demonstrated high selectivity for WDR5. In broad screening panels, it showed

no significant binding or inhibition of 22 human methyltransferases and 9 other WD40 and

histone reader domains.[3] Additionally, it was tested against a large panel of over 250 kinases,

GPCRs, ion channels, and transporters with negligible activity observed.[9] A closely related

analog, OICR-0547, which does not antagonize WDR5, can be used as a negative control in

cellular assays to confirm that the observed phenotypes are due to on-target WDR5 inhibition.

[5]

Conclusion
OICR-9429 is a valuable chemical probe for studying the biological roles of the WDR5-MLL1

interaction and for exploring its therapeutic potential. The protocols outlined in this application

note provide a framework for the in vitro characterization of OICR-9429 and similar

compounds, enabling researchers to assess their biochemical and cellular activities with high

reproducibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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